![molecular formula C20H26N2O3S B5147575 N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as IBTSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBTSG is a type of sulfonylurea drug that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of IBTSG involves its interaction with the sulfonylurea receptor (SUR) on pancreatic beta cells. This interaction stimulates the release of insulin from the beta cells, which helps to regulate blood glucose levels. Additionally, IBTSG has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
IBTSG has several biochemical and physiological effects that make it a promising therapeutic agent. One of the main effects of IBTSG is its ability to stimulate insulin secretion from pancreatic beta cells. This effect can help to regulate blood glucose levels in diabetic patients. Additionally, IBTSG has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
実験室実験の利点と制限
One of the main advantages of using IBTSG in lab experiments is its specificity for the sulfonylurea receptor on pancreatic beta cells. This specificity allows researchers to study the effects of IBTSG on insulin secretion without affecting other cellular processes. However, one of the limitations of using IBTSG in lab experiments is its complex synthesis method, which can make it difficult and expensive to obtain.
将来の方向性
There are several future directions for research on IBTSG. One area of research is the development of more efficient and cost-effective synthesis methods for IBTSG. Additionally, further studies are needed to fully understand the mechanism of action of IBTSG and its potential therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of IBTSG in treating various conditions.
合成法
The synthesis of IBTSG involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methylbenzenesulfonyl chloride, which is reacted with 2-methylphenylamine to form the intermediate product. This intermediate is then reacted with isobutyl isocyanate to form the final product, IBTSG. The synthesis of IBTSG is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
IBTSG has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research for IBTSG is its use as an antidiabetic agent. IBTSG has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to regulate blood glucose levels in diabetic patients. Additionally, IBTSG has been studied for its potential use in treating other conditions such as cancer, Alzheimer's disease, and inflammation.
特性
IUPAC Name |
2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)13-21-20(23)14-22(19-8-6-5-7-17(19)4)26(24,25)18-11-9-16(3)10-12-18/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSZTZQVYXCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

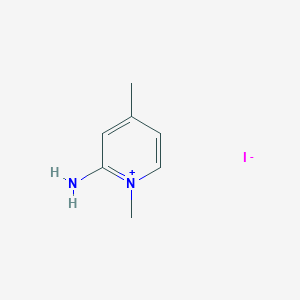
![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
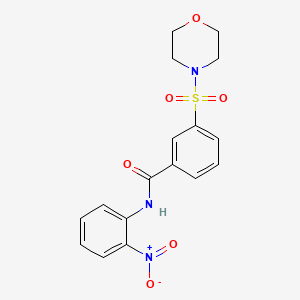
![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)

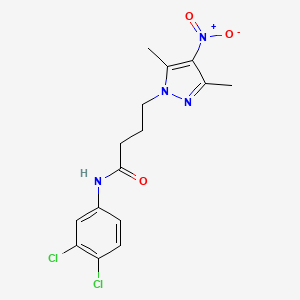
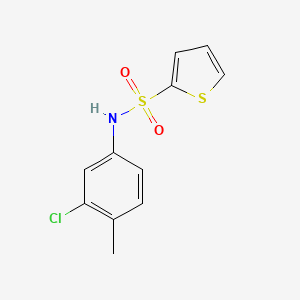
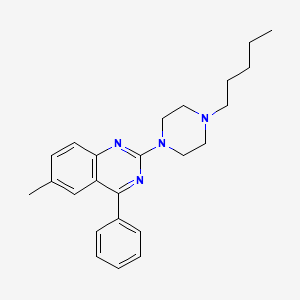
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)
